3-(Pyrimidin-2-yl)benzaldehyde
Overview
Description
3-(Pyrimidin-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrimidine ring at the 2-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrimidine functionalities allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Pyrimidines, which are part of the compound’s structure, have been found to impact a wide range of biological targets, including those involved in anti-infective, anticancer, immunology, neurological disorders, chronic pain, and diabetes mellitus .
Mode of Action
Pyrimidine-based drugs generally work by interacting with their targets and causing changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Given the broad biological activity of pyrimidines, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their adme properties, are generally discussed in the context of their therapeutic applications .
Result of Action
Pyrimidine-based drugs have been reported to have a wide range of effects, depending on their specific targets and the diseases they are designed to treat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-(Pyrimidin-2-yl)benzoic acid.
Reduction: 3-(Pyrimidin-2-yl)benzyl alcohol.
Substitution: 4-nitro-3-(pyrimidin-2-yl)benzaldehyde (for nitration).
Scientific Research Applications
Chemistry: 3-(Pyrimidin-2-yl)benzaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications.
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.
Industry: In the materials science field, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the tuning of electronic properties, making it useful in the development of new materials for electronic devices.
Comparison with Similar Compounds
4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with the pyrimidine ring at the 4-position.
2-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with the pyrimidine ring at the 2-position.
3-(Pyridin-2-yl)benzaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 3-(Pyrimidin-2-yl)benzaldehyde is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the pyrimidine ring at the 2-position allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
3-pyrimidin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZYPXXIVHUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627119 | |
Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263349-22-0 | |
Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.